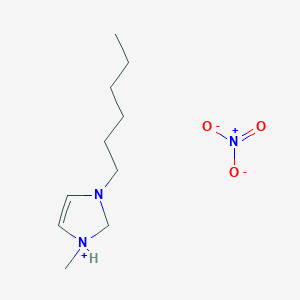

3-hexyl-1-methyl-1,2-dihydroimidazol-1-ium;nitrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-hexyl-1-methyl-1,2-dihydroimidazol-1-ium;nitrate is a chemical compound belonging to the imidazolium family. It is commonly used in various fields such as medical research, environmental research, and industrial research. The compound is known for its unique properties, including high thermal stability, low volatility, and good solubility in water .

准备方法

The synthesis of 3-hexyl-1-methyl-1,2-dihydroimidazol-1-ium;nitrate typically involves the following steps :

Starting Materials: The reaction begins with hexyl imidazole and a solvent such as methanol.

Addition of Nitrate: Nitric acid is added to the reaction mixture, acting as a catalyst.

Reaction Conditions: The mixture is heated to an appropriate temperature and allowed to react for a specific period.

Isolation: After the reaction is complete, the mixture is cooled and filtered to obtain the final product.

化学反应分析

3-hexyl-1-methyl-1,2-dihydroimidazol-1-ium;nitrate undergoes various chemical reactions, including :

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: It can also undergo reduction reactions, often using common reducing agents.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common reagents used in these reactions include nitric acid, methanol, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Chemical Properties and Characteristics

3-Hexyl-1-methyl-1,2-dihydroimidazol-1-ium nitrate has the following characteristics:

- Molecular Formula : C₁₀H₁₉N₃O₃

- Molecular Weight : Approximately 229.276 g/mol

- State : Ionic liquid

- Thermal Stability : High thermal stability and low volatility

- Solubility : Soluble in polar solvents due to its nitrate anion

These properties make it suitable for diverse applications in scientific research.

Solvent for Chemical Reactions

Ionic liquids like 3-hexyl-1-methyl-1,2-dihydroimidazol-1-ium nitrate are increasingly used as solvents in chemical reactions due to their ability to dissolve a wide range of organic and inorganic compounds. They can facilitate reactions that require specific solvation environments, improving yield and selectivity.

Catalysis

Research indicates that this compound can form complexes with metal ions, enhancing its potential as a catalyst or catalyst support in various chemical reactions. Its ability to stabilize reactive intermediates can lead to more efficient catalytic processes.

Antimicrobial Properties

Studies have shown that 3-hexyl-1-methyl-1,2-dihydroimidazol-1-ium nitrate exhibits antimicrobial activity against certain bacterial strains. This property makes it a candidate for applications in pharmaceuticals and biocides, particularly in formulations aimed at controlling microbial growth.

Drug Delivery Systems

The compound's solubility profile allows it to interact effectively with both hydrophilic and hydrophobic substances, making it suitable for use in drug delivery systems where controlled release is necessary. Its low toxicity profile suggests compatibility with biological systems.

Electrochemical Devices

The unique ionic nature and stability of 3-hexyl-1-methyl-1,2-dihydroimidazol-1-ium nitrate make it an excellent candidate for use in electrochemical devices such as batteries and supercapacitors. Its properties can enhance ionic conductivity, leading to improved device performance .

Electrochromic Materials

Recent patents indicate potential applications in electrochromic materials where ionic liquids are used as electrolytes or components of the electrochromic layer. The ability of this compound to facilitate electron transfer may lead to advancements in display technologies .

作用机制

The mechanism of action of 3-hexyl-1-methyl-1,2-dihydroimidazol-1-ium;nitrate involves its behavior as a short-chain cationic surfactant . It exhibits aggregation behavior in aqueous solutions at various temperatures, which influences its interactions with other molecules and its overall effectiveness in different applications.

相似化合物的比较

3-hexyl-1-methyl-1,2-dihydroimidazol-1-ium;nitrate can be compared with other similar compounds such as :

- 3-hexyl-1-methyl-1H-imidazolium bromide

- 1-hexyl-3-methylimidazolium chloride

- 1-hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide

These compounds share similar structural features but differ in their anionic components, which can influence their properties and applications. For example, 1-hexyl-3-methylimidazolium chloride is known for its use as an ionic liquid with high ionic conductivity .

By understanding the unique properties and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.

生物活性

3-Hexyl-1-methyl-1,2-dihydroimidazol-1-ium nitrate, also known as 1-hexyl-3-methylimidazolium nitrate (HMIM-NO3), is a type of ionic liquid characterized by its unique structure and properties. With a molecular formula of C10H20N3O3 and a molecular weight of approximately 229.276 g/mol, this compound has garnered attention for its potential biological applications, particularly in antimicrobial activity and drug delivery systems.

Properties and Structure

The structural features of HMIM-NO3 include a hydrophobic hexyl chain and a hydrophilic imidazolium cation, which contribute to its solubility in polar solvents and its ability to interact with biological membranes. This ionic liquid exhibits high thermal stability and low volatility, typical characteristics that enhance its utility in various chemical processes.

Antimicrobial Properties

Recent studies have indicated that HMIM-NO3 possesses significant antimicrobial properties. Research shows that it can inhibit the growth of certain bacterial strains, suggesting its potential use as a biocide or in pharmaceutical applications. The mechanism behind this activity may involve disruption of microbial cell membranes, leading to cell lysis.

Low Toxicity Profile

One of the notable advantages of HMIM-NO3 is its low toxicity profile. This characteristic makes it suitable for applications in biological systems without significant adverse effects on human health or the environment. Its compatibility with biological materials enhances its potential for use in drug delivery systems where controlled release is necessary.

Comparative Analysis with Similar Compounds

The biological activity of HMIM-NO3 can be compared with other imidazolium-based ionic liquids. The following table summarizes some key structural and functional differences:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Hexyl-3-methylimidazolium bromide | C10H20N2Br | Different solubility characteristics due to bromide ion. |

| 1-Hexyl-3-methylimidazolium tetrafluoroborate | C10H20N2BF4 | Known for high thermal stability; used in electrochemical applications. |

| 1-Methyl-3-octylimidazolium nitrate | C11H22N2O3 | Similar biological activity but longer alkyl chain affects solubility. |

This comparison highlights how variations in anionic components or alkyl chain lengths influence the physical properties and applications while maintaining similar imidazolium structures.

Case Studies

Several case studies have explored the applications of HMIM-NO3 in various fields:

- Antimicrobial Efficacy : A study demonstrated that HMIM-NO3 effectively inhibited the growth of Escherichia coli and Staphylococcus aureus at specific concentrations, indicating its potential as an antimicrobial agent.

- Drug Delivery Systems : Research on drug formulation using HMIM-NO3 showed enhanced solubility and bioavailability for poorly soluble drugs, suggesting its utility in pharmaceutical formulations aimed at improving therapeutic efficacy.

The biological activity of HMIM-NO3 is primarily attributed to its ionic nature, which allows it to interact effectively with biological membranes. This interaction can lead to membrane destabilization in sensitive microorganisms, resulting in cell death. Additionally, the compound's ability to form complexes with metal ions enhances its utility in catalysis and material science.

属性

IUPAC Name |

3-hexyl-1-methyl-1,2-dihydroimidazol-1-ium;nitrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2.NO3/c1-3-4-5-6-7-12-9-8-11(2)10-12;2-1(3)4/h8-9H,3-7,10H2,1-2H3;/q;-1/p+1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJJUVCGRFZCTDO-UHFFFAOYSA-O |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C[NH+](C=C1)C.[N+](=O)([O-])[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。